(3r,4r)-3,4-Dimethylhexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4r)-3,4-Dimethylhexane-2,5-dione is an organic compound with a unique structure characterized by two methyl groups attached to a hexane backbone with two ketone functional groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r)-3,4-Dimethylhexane-2,5-dione can be achieved through several methods. One common approach involves the enantiospecific synthesis using cycloaddition reactions. For example, the Staudinger cycloaddition reaction of chiral ketenes with imines can be employed to produce optically active β-lactams, which can then be further transformed into the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of microwave-induced reactions to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3r,4r)-3,4-Dimethylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
(3r,4r)-3,4-Dimethylhexane-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3r,4r)-3,4-Dimethylhexane-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic processes, leading to the formation of bioactive intermediates . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3r,4r)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
(3r,4r)-3,4-Dimethylhexane-2,5-dione is unique due to its specific structural features, including the presence of two ketone groups and two methyl groups on a hexane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and industrial applications .
Properties
CAS No. |
1932251-66-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethylhexane-2,5-dione |
InChI |
InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChI Key |
GECZPGNLQXZLFU-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)C(=O)C)C(=O)C |
Canonical SMILES |
CC(C(C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.